4-Bromo-2-chloro-3-(trifluoromethyl)pyridine
Overview
Description
4-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It’s a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in their structure . The molecular formula is C6H3BrF3N .Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It’s used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine are influenced by the presence of a fluorine atom and a pyridine in their structure . The compound has a molecular weight of 226.0 .Scientific Research Applications
Functionalization and Metalation
Research has shown that derivatives of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, including 4-bromo-2-chloro-3-(trifluoromethyl)pyridine, can undergo regioexhaustive functionalization to convert into various carboxylic acids. This process involves selective deprotonation and subsequent carboxylation, demonstrating the compound's utility in synthesizing complex molecules with specific functional groups (Cottet et al., 2004).
Synthesis of Halopyridinecarboxylic Acids
Another study outlines the preparation of isomeric halopyridinecarboxylic acids from 2-chloro-4-(trifluoromethyl)pyridine, highlighting the logistical flexibility in accessing various functionalized pyridines for further chemical exploration (Cottet & Schlosser, 2004).
Spectroscopic and Optical Studies
Spectroscopic and optical properties of related bromo-(trifluoromethyl)pyridines have been characterized using techniques like FT-IR, NMR, and DFT, contributing to a deeper understanding of the compound's physical and chemical properties. These studies also assess their non-linear optical (NLO) properties and interactions with biological molecules, such as DNA, providing insights into their potential biomedical applications (Vural & Kara, 2017).
Catalytic Applications
The compound has been utilized in palladium-catalyzed cross-coupling reactions, demonstrating its role as a building block in synthesizing heterocyclic structures that could serve as intermediates for pharmaceuticals and agrochemicals (Yuqiang, 2011).
Deprotonative Coupling
Deprotonative coupling of pyridines with aldehydes catalyzed by an HMDS-amide base generated in situ has been reported, indicating the compound's potential in facilitating novel bond-forming reactions under mild conditions (Shigeno et al., 2019).
Safety And Hazards
4-Bromo-2-chloro-3-(trifluoromethyl)pyridine is considered hazardous. It can cause skin and eye irritation and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment/face protection is recommended when handling this chemical .
Future Directions
properties
IUPAC Name |
4-bromo-2-chloro-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSVFHYZDXBXCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-3-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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